N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
CAS No.: 898430-43-8
Cat. No.: VC4485627
Molecular Formula: C22H26N4O5S2
Molecular Weight: 490.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898430-43-8 |
|---|---|
| Molecular Formula | C22H26N4O5S2 |
| Molecular Weight | 490.59 |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
| Standard InChI | InChI=1S/C22H26N4O5S2/c27-19-6-2-11-25(19)12-4-10-23-21(28)22(29)24-17-9-8-16-5-1-13-26(18(16)15-17)33(30,31)20-7-3-14-32-20/h3,7-9,14-15H,1-2,4-6,10-13H2,(H,23,28)(H,24,29) |
| Standard InChI Key | UQYPSRFUAQDIMA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Oxalamide backbone: Central to its design, the oxalamide group (-NHC(=O)C(=O)NH-) provides hydrogen-bonding capacity and structural rigidity .
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Tetrahydroquinoline-thiophene sulfonyl moiety: The 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group introduces aromaticity and sulfonyl electronegativity, enhancing target binding specificity.
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3-(2-Oxopyrrolidin-1-yl)propyl side chain: This substituent contributes conformational flexibility and potential interactions with hydrophobic binding pockets .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H26N4O5S2 | |
| Molecular Weight (g/mol) | 490.59 | |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 |
Solubility and Stability
While solubility data remain unreported, structural analogs with sulfonyl and pyrrolidinone groups exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) . The thiophene sulfonyl group may confer stability against enzymatic degradation, a trait observed in sulfonamide-containing pharmaceuticals.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Formation of the tetrahydroquinoline sulfonyl intermediate: Thiophene-2-sulfonyl chloride reacts with 7-amino-1,2,3,4-tetrahydroquinoline under basic conditions to install the sulfonyl group.
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Oxalamide coupling: The tetrahydroquinoline sulfonyl amine is coupled with oxalyl chloride derivatives, followed by reaction with 3-(2-oxopyrrolidin-1-yl)propan-1-amine to form the final product .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature control: Maintaining 0–5°C during sulfonylation prevents side reactions.
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Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with sulfonyl chlorides and amines .
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Catalysis: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhance acylation efficiency .
Mechanistic Insights and Biological Activity
Enzyme Inhibition
The compound’s sulfonyl and oxalamide groups suggest affinity for hydrolytic enzymes. For example, similar structures inhibit carbonic anhydrase IX (CA-IX), a target in hypoxic tumors . Molecular docking studies propose that the thiophene sulfonyl group occupies the enzyme’s hydrophobic cleft, while the oxalamide backbone interacts with zinc-coordinated water molecules.
Receptor Interactions
The tetrahydroquinoline scaffold resembles serotonin (5-HT) receptor ligands, implying potential neuromodulatory effects . In vitro assays on related compounds show sub-micromolar binding affinity for 5-HT1A and 5-HT2A receptors, though direct evidence for this compound remains pending .
Comparative Analysis with Related Compounds
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